molecular formula C14H12BrN3 B13866258 1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine CAS No. 1131121-64-6

1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine

Cat. No.: B13866258
CAS No.: 1131121-64-6
M. Wt: 302.17 g/mol
InChI Key: VRYQSNURSDBYEX-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused pyrazole and pyridine ring system, with a benzyl group at the 1-position, a bromine atom at the 5-position, and a methyl group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by structural modifications such as reductive desulfurization, hydrolysis, and Suzuki coupling with aryl boronic acids . The reaction conditions often require the use of trifluoracetic acid as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity in industrial settings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens like Mycobacterium tuberculosis . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • **1-Benzyl-3-methyl

Properties

IUPAC Name

1-benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3/c1-10-13-7-12(15)8-16-14(13)18(17-10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYQSNURSDBYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901187133
Record name 5-Bromo-3-methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131121-64-6
Record name 5-Bromo-3-methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131121-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901187133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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